molecular formula C7H6BrFN2O B2656511 N-(5-bromopyridin-2-yl)-2-fluoroacetamide CAS No. 90931-43-4

N-(5-bromopyridin-2-yl)-2-fluoroacetamide

Cat. No.: B2656511
CAS No.: 90931-43-4
M. Wt: 233.04
InChI Key: QPKKKIFRNYLGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-fluoroacetamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluoroacetamide group at the 2-position. The incorporation of fluorine and bromine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-fluoroacetamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-fluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the hydrolyzing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Hydrolysis Products: The hydrolysis of this compound yields 5-bromopyridine-2-carboxylic acid and fluoroacetamide.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-fluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-fluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoroacetamide group allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, thereby modulating their activity. The bromine atom at the 5-position of the pyridine ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-fluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-1-2-6(10-4-5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKKKIFRNYLGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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